molecular formula C11H6Cl2N2O2S B215362 2-[(3,4-Dichlorophenyl)sulfanyl]-5-nitropyridine

2-[(3,4-Dichlorophenyl)sulfanyl]-5-nitropyridine

Cat. No. B215362
M. Wt: 301.1 g/mol
InChI Key: BCBVFNWTCSBZRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,4-Dichlorophenyl)sulfanyl]-5-nitropyridine, also known as DCPNP, is a chemical compound that has been widely used in scientific research due to its unique properties. DCPNP is a member of the nitroaromatic family of compounds and has been shown to have a variety of biological effects.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorophenyl)sulfanyl]-5-nitropyridine is not fully understood, but it is believed to be related to its ability to generate reactive oxygen species (ROS) and to interact with proteins involved in redox signaling. 2-[(3,4-Dichlorophenyl)sulfanyl]-5-nitropyridine has been shown to activate the transcription factor Nrf2, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
2-[(3,4-Dichlorophenyl)sulfanyl]-5-nitropyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of ROS, which can lead to oxidative stress and cell damage. 2-[(3,4-Dichlorophenyl)sulfanyl]-5-nitropyridine has also been shown to have anti-inflammatory effects, which may be related to its ability to activate Nrf2. In addition, 2-[(3,4-Dichlorophenyl)sulfanyl]-5-nitropyridine has been shown to have vasodilatory effects, which may be related to its ability to increase the production of nitric oxide.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(3,4-Dichlorophenyl)sulfanyl]-5-nitropyridine in lab experiments is its ability to generate ROS, which can be useful in studying oxidative stress and its effects on cells. 2-[(3,4-Dichlorophenyl)sulfanyl]-5-nitropyridine is also relatively easy to synthesize and purify. One limitation of using 2-[(3,4-Dichlorophenyl)sulfanyl]-5-nitropyridine is its potential toxicity, as it can generate ROS and cause oxidative stress.

Future Directions

There are several future directions for research on 2-[(3,4-Dichlorophenyl)sulfanyl]-5-nitropyridine. One area of research could focus on the development of 2-[(3,4-Dichlorophenyl)sulfanyl]-5-nitropyridine-based therapies for the treatment of hypertension or cancer. Another area of research could focus on the development of new synthetic methods for 2-[(3,4-Dichlorophenyl)sulfanyl]-5-nitropyridine that increase the yield of the final product. Additionally, research could focus on the identification of new targets for 2-[(3,4-Dichlorophenyl)sulfanyl]-5-nitropyridine, which could lead to the development of new treatments for a variety of diseases.

Synthesis Methods

2-[(3,4-Dichlorophenyl)sulfanyl]-5-nitropyridine can be synthesized through a multi-step process involving the reaction of 3,4-dichloroaniline with chlorosulfonic acid, followed by a reaction with sodium nitrite and copper powder. The final product is purified using column chromatography. The yield of this synthesis method is typically around 50%.

Scientific Research Applications

2-[(3,4-Dichlorophenyl)sulfanyl]-5-nitropyridine has been used in a variety of scientific research applications, including studies on the nervous system, cardiovascular system, and cancer. In neuroscience research, 2-[(3,4-Dichlorophenyl)sulfanyl]-5-nitropyridine has been used to study the role of nitroaromatic compounds in the regulation of neurotransmitter release and synaptic plasticity. In cardiovascular research, 2-[(3,4-Dichlorophenyl)sulfanyl]-5-nitropyridine has been shown to have vasodilatory effects and may be useful in the treatment of hypertension. In cancer research, 2-[(3,4-Dichlorophenyl)sulfanyl]-5-nitropyridine has been shown to have anti-proliferative effects on cancer cells.

properties

Product Name

2-[(3,4-Dichlorophenyl)sulfanyl]-5-nitropyridine

Molecular Formula

C11H6Cl2N2O2S

Molecular Weight

301.1 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)sulfanyl-5-nitropyridine

InChI

InChI=1S/C11H6Cl2N2O2S/c12-9-3-2-8(5-10(9)13)18-11-4-1-7(6-14-11)15(16)17/h1-6H

InChI Key

BCBVFNWTCSBZRY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1SC2=NC=C(C=C2)[N+](=O)[O-])Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1SC2=NC=C(C=C2)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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